molecular formula C10H9N3OS B2356780 2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 303145-17-7

2-(Allylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B2356780
CAS No.: 303145-17-7
M. Wt: 219.26
InChI Key: HSDCFSHYZPSSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core structure with an allylsulfanyl group attached to the second position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

It’s known that 1,3,5-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological activities . They have been reported to interact with various targets, including DNA gyrase , which is crucial for bacterial DNA replication.

Mode of Action

For instance, some triazine derivatives have been found to interact with Tyr337 of CAS via π–π stacking . The specific interactions of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one with its targets would need further investigation.

Biochemical Pathways

1,3,5-triazine derivatives have been reported to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting that they may affect a variety of biochemical pathways

Result of Action

Given the reported biological activities of 1,3,5-triazine derivatives , it can be inferred that this compound may have potential antimicrobial, antiviral, or anticancer effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with triazine precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allylsulfanyl)-4H-pyrido1,2-atriazin-4-one is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-2-7-15-9-11-8-5-3-4-6-13(8)10(14)12-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDCFSHYZPSSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=O)N2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.